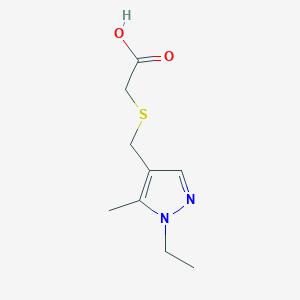

2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid

Description

Properties

IUPAC Name |

2-[(1-ethyl-5-methylpyrazol-4-yl)methylsulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-11-7(2)8(4-10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUJOOAQQAMKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CSCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401181780 | |

| Record name | 2-[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006483-08-4 | |

| Record name | 2-[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006483-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohols.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid has the molecular formula and a molar mass of 214.28 g/mol. The compound features a pyrazole ring, known for its diverse biological activities, and a thioacetic acid moiety that may contribute to its reactivity and potential therapeutic effects.

Biological Activity

The biological activity of this compound has been explored in several studies.

Structural Features and Similar Compounds

Several compounds share structural features with this compound. Some notable examples include:

- 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid : Contains a pyrazole ring and acetic acid moiety and exhibits distinct anti-inflammatory properties.

- Ethyl 2-(4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thioacetate : It has a complex structure with additional functional groups and potentially enhanced biological activity due to the trifluoromethyl group.

- Novel ethyl-5-amino-3-methylthio-1H-pyrazole derivatives : Contains amino groups that enhance reactivity and demonstrated significant analgesic effects in vivo.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid | Contains a pyrazole ring and acetic acid moiety | Exhibits distinct anti-inflammatory properties |

| Ethyl 2-(4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thioacetate | Complex structure with additional functional groups | Potentially enhanced biological activity due to trifluoromethyl group |

| Novel ethyl-5-amino-3-methylthio-1H-pyrazole derivatives | Contains amino groups that enhance reactivity | Demonstrated significant analgesic effects in vivo |

Mechanism of Action

The mechanism of action of 2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid involves its interaction with molecular targets through its functional groups. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on structural analogs, synthesis, biological activity, and physicochemical properties, drawing from evidence-based data:

Structural Features

Key Observations :

- The target’s pyrazole-thioether-acetic acid structure differs from triazinoindole (e.g., compound 24) and triazole-thiazole (e.g., ) systems, which may influence binding affinity or metabolic stability .

Physicochemical Properties

- Hydrogen Bonding () : The acetic acid group in the target may form robust hydrogen bonds, akin to Montelukast’s carboxylate, influencing crystal packing or solubility .

- Elemental Analysis (): Pyrazolone derivatives (e.g., C11H10N2O2) show minor deviations in hydrogen content (calc. 4.98% vs. found 5.26%), suggesting similar variability in the target’s analytical data .

Biological Activity

2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid, with the molecular formula CHNOS and a molar mass of 214.28 g/mol, is a compound featuring a pyrazole ring known for its diverse biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cyclocondensation reactions with hydrazine derivatives to form the pyrazole ring. The presence of the thioacetic acid moiety enhances its reactivity and potential therapeutic effects, making it a candidate for various biological applications.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Similar compounds have demonstrated the ability to influence multiple biochemical pathways, including those involved in inflammation and cancer cell proliferation. The pyrazole moiety is crucial for cytotoxic activity, as evidenced by studies showing that modifications to this structure can significantly alter biological outcomes .

Anti-Cancer Activity

Research has indicated that compounds with a pyrazole core exhibit significant anti-cancer properties. For instance, derivative compounds have shown potent anticancer activity against various cell lines, with IC values ranging from 1.82 to 5.55 μM. These studies highlight the importance of structural features in enhancing cytotoxicity against cancer cells such as HepG-2 and MCF-7 .

Anti-Inflammatory Properties

Additionally, the compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit key inflammatory pathways, including NF-κB/AP-1 signaling, which is crucial in mediating inflammatory responses. Some derivatives have shown IC values below 50 μM in inhibiting lipopolysaccharide (LPS)-induced inflammation .

Comparative Analysis with Similar Compounds

A comparison table of similar compounds provides insight into their structural features and unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid | Contains a pyrazole ring and acetic acid moiety | Exhibits distinct anti-inflammatory properties |

| Ethyl 2-(4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thioacetate | Complex structure with additional functional groups | Potentially enhanced biological activity due to trifluoromethyl group |

| Novel ethyl-5-amino-3-methylthio-1H-pyrazole derivatives | Contains amino groups that enhance reactivity | Demonstrated significant analgesic effects in vivo |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : In vitro studies showed that this compound induced apoptosis in HepG-2 cells through mitochondrial pathways, increasing reactive oxygen species (ROS) levels and affecting cell cycle distribution .

- Inflammatory Response : Compounds derived from pyrazole structures were tested for their ability to reduce inflammation markers in cellular models, demonstrating significant inhibition of pro-inflammatory cytokines .

- Pharmacokinetics : Understanding the pharmacokinetic properties is essential for assessing bioavailability and therapeutic efficacy. Compounds similar to this compound have shown varied absorption rates influenced by structural modifications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid, and how can purity be ensured?

- Methodology : Cyclocondensation of precursors (e.g., ethyl acetoacetate and phenylhydrazine derivatives) is a foundational approach, followed by hydrolysis to yield carboxylic acid derivatives . Post-synthesis, purity is validated via chromatographic methods (HPLC-DAD) and IR spectrophotometry to confirm functional groups and absence of by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology : Use a combination of 1H/13C NMR to resolve the pyrazole and thioacetic acid moieties, IR spectroscopy to identify thioether (-S-) and carboxylic acid (-COOH) stretches, and elemental analysis to confirm stoichiometry . For crystallinity assessment, X-ray diffraction (XRD) with programs like SHELXL refines structural parameters .

Q. How is the biological activity of this compound typically screened in preliminary studies?

- Methodology : Standard assays include in vitro antifungal or growth stimulation tests (e.g., corn sprout germination assays) to evaluate dose-dependent effects . Pharmacological potential is assessed via enzyme inhibition studies (e.g., cyclooxygenase or leukotriene receptor binding) using UV-Vis or fluorescence-based readouts .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with modified R-groups on the pyrazole ring?

- Methodology : Employ microwave-assisted synthesis to enhance reaction kinetics and reduce side-product formation. For example, morpholinomethylene-substituted triazole derivatives achieved higher yields (75–85%) under microwave conditions compared to conventional heating . Solvent optimization (e.g., DMF/acetic acid mixtures) and catalyst screening (e.g., sodium acetate) further improve efficiency .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodology : Use SHELXL for high-resolution refinement, particularly for handling twinned crystals or disordered solvent molecules. Implement restraints for bond lengths/angles in low-resolution datasets and validate via R-factor convergence (<5% discrepancy) . Cross-check with DFT calculations to reconcile experimental and theoretical bond geometries .

Q. How can conflicting biological activity data between in vitro and in vivo models be addressed?

- Methodology : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS. For instance, sodium salt derivatives of analogous compounds showed enhanced solubility, improving in vivo efficacy . Adjust experimental design by incorporating tissue-specific bioavailability assays or prodrug formulations .

Q. What computational methods predict the compound’s reactivity in novel substitution reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electron density distributions, identifying nucleophilic/electrophilic sites on the pyrazole and thioacetic acid groups . Validate predictions via small-scale reactions (e.g., alkylation at the thioether sulfur) monitored by TLC and HRMS .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound under varying pH and temperature?

- Methodology : Conduct accelerated degradation experiments (40–60°C, pH 1–13) with HPLC-UV tracking. For example, analogous tetrazole-acetic acids showed instability at pH >10, necessitating lyophilized storage . Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. What statistical approaches are recommended for dose-response studies in pharmacological assays?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives, ensuring n ≥ 3 replicates per concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.